4-Methyl-3-pentenoic acid

Description

pyroterebic acid is a natural product found in Calotropis procera with data available.

Structure

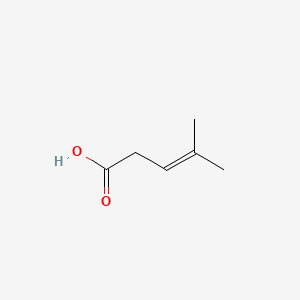

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJHAULYLJXJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198450 | |

| Record name | 3-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-85-8 | |

| Record name | 4-Methyl-3-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentenoic acid, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-3-pentenoic acid chemical properties and structure

An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid: Chemical Properties, Structure, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a notable methyl-branched unsaturated fatty acid. Designed for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, reactivity, and applications, grounding all claims in authoritative data.

Introduction: A Molecule of Dual Functionality

This compound, also known by its trivial name Pyroterebic acid, is an organic compound that holds significance as a versatile intermediate in chemical synthesis.[1][2] As a short-chain fatty acid, it features both a carboxylic acid group and a carbon-carbon double bond, bestowing upon it a dual reactivity that is valuable in the synthesis of more complex molecules such as esters and alcohols.[1] Its structure, a pent-3-enoic acid backbone substituted with a methyl group at the fourth position, classifies it as a methyl-branched monounsaturated fatty acid.[2][3] This compound is not only a synthetic building block but has also been identified as a bacterial metabolite and a volatile organic compound found in nature.[2][3]

Chemical Identity and Molecular Structure

Precise identification is paramount in scientific research. The fundamental identifiers and structural details of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 4-methylpent-3-enoic acid[2] |

| Synonyms | Pyroterebic acid, 4-Methylpent-3-enoic acid[1][2] |

| CAS Number | 504-85-8[1][2] |

| Molecular Formula | C₆H₁₀O₂[1][4][5] |

| Molecular Weight | 114.14 g/mol [1][2] |

| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)[2][4] |

| InChIKey | CQJHAULYLJXJNL-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | CC(=CCC(=O)O)C[2] |

The molecule's structure consists of a five-carbon chain with a carboxylic acid at one terminus. A double bond is located between the third and fourth carbon atoms, and a methyl group is attached to the fourth carbon. This specific arrangement influences its steric and electronic properties, which in turn dictate its reactivity.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various systems, from reaction vessels to biological matrices. These parameters are critical for experimental design, including solvent selection, temperature control, and purification methods.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 208 - 225 °C | [1] |

| Melting Point | 98 °C (in ligroine) | [1] |

| Density | 0.987 g/cm³ | [1] |

| pKa | 4.60 (at 25 °C) | [1][5] |

| Flash Point | 105 °C | [1] |

| Vapor Pressure | 0.0906 mmHg at 25°C | [1] |

| Refractive Index | 1.454 | [1] |

| Solubility | Soluble in alcohol and ether solvents | [1] |

The pKa of 4.60 indicates it is a weak acid, comparable to other short-chain carboxylic acids. Its solubility in organic solvents like alcohols and ethers is expected for a molecule with a significant hydrocarbon portion, making it suitable for a wide range of organic reactions.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and verification of chemical compounds.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides distinct signals for each of the six carbon atoms, reflecting their unique chemical environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield, while the sp² carbons of the double bond will have characteristic shifts in the olefinic region. Data is available for review on platforms like SpectraBase.[6]

-

Mass Spectrometry (GC-MS) : In electron ionization mass spectrometry (EI-MS), this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 114. Key fragment ions often include peaks at m/z 99 (loss of a methyl group) and 43 (isopropyl cation), which are highly indicative of the structure.[2][7]

-

Infrared (IR) Spectroscopy : The IR spectrum is defined by strong, characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. A sharp, strong C=O stretching vibration will appear around 1710 cm⁻¹. The C=C double bond stretch is expected to be a weaker band around 1650 cm⁻¹.

Synthesis and Chemical Reactivity

General Synthesis Pathway

A common and logical laboratory synthesis for this compound involves a multi-step process starting from a simpler five-carbon precursor.[1] The causality behind this pathway lies in the strategic construction of the carbon skeleton and the sequential oxidation of the functional group.

Protocol: Three-Step Synthesis

-

Step 1: Grignard Addition to Pentenal.

-

Rationale: To introduce the required methyl group at the C4 position and create the precursor alcohol. A methyl Grignard reagent (e.g., methylmagnesium bromide) is an excellent nucleophile for attacking the electrophilic carbonyl carbon of an aldehyde.

-

Procedure: A solution of pentenal in anhydrous ether is cooled in an ice bath. A solution of methyl Grignard reagent is added dropwise with stirring. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield 4-methyl-3-pentenol.

-

-

Step 2: Oxidation to Aldehyde.

-

Rationale: The secondary alcohol must be oxidized to an aldehyde. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid at this stage.

-

Procedure: 4-methyl-3-pentenol is dissolved in dichloromethane, and PCC is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered through a pad of silica gel to remove chromium salts, yielding 4-methyl-3-pentenal.

-

-

Step 3: Oxidation to Carboxylic Acid.

-

Rationale: A stronger oxidizing agent is now required to convert the aldehyde to the final carboxylic acid product.

-

Procedure: 4-methyl-3-pentenal is oxidized using an appropriate reagent, such as potassium permanganate or Jones reagent (chromic acid), under acidic conditions to produce the final product, this compound.[1] Purification is typically achieved via distillation or chromatography.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The molecule's reactivity is dominated by its two functional groups:

-

Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, including esterification with alcohols, reduction to the corresponding primary alcohol, and conversion to acyl chlorides using reagents like thionyl chloride.

-

Alkene Group: The carbon-carbon double bond can participate in addition reactions, such as catalytic hydrogenation to yield 4-methylpentanoic acid, or electrophilic addition with halogens.

Applications in Scientific and Industrial Fields

This compound serves as a valuable precursor and building block in several areas.

-

Intermediate in Chemical Synthesis : Its primary role is as an intermediate for synthesizing other organic compounds.[1] The dual functionality allows for selective modification at either the acid or alkene moiety, making it a versatile tool in multi-step organic synthesis.

-

Fragrance and Cosmetics Industry : The compound itself or its ester derivatives can be used as ingredients in perfumes and fragrances to impart specific scents.[1]

-

Drug Development and Medicinal Chemistry : In drug design, the incorporation of small alkyl groups like methyl can significantly modulate a molecule's properties.[8] Introducing a structure like this compound into a larger lead compound can alter its lipophilicity, conformational flexibility, and metabolic stability.[8] This strategy is often employed to optimize pharmacokinetic and pharmacodynamic profiles, potentially improving a drug candidate's efficacy or reducing side effects.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial to ensure laboratory safety.

-

Hazard Identification : this compound is known to be an irritant. Direct contact with the skin and eyes should be avoided.[1]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including chemical-resistant gloves and safety goggles, is mandatory when handling this compound.[9][10]

-

Handling Procedures : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[9][10]

-

Storage Conditions : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][9] Recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a structurally interesting and synthetically useful organic molecule. Its well-defined chemical and physical properties, combined with the reactivity of its carboxylic acid and alkene functional groups, make it a valuable intermediate in organic synthesis. For researchers in materials science, fragrance development, and particularly in medicinal chemistry, this compound offers a versatile scaffold for creating novel and functional molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 4-Methylpent-3-enoic acid - ChemBK. (2024-04-09). ChemBK. [Link]

- This compound | C6H10O2 | CID 68158 - PubChem.

- 3-Pentenoic acid, 4-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

- [Application of methyl in drug design] - PubMed. (2013-08).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 504-85-8 [chemicalbook.com]

- 4. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical characteristics of 4-Methyl-3-pentenoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Methyl-3-pentenoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is fundamental to its application, from predicting its behavior in a biological system to designing its synthesis and formulation. This guide provides a detailed examination of this compound, a methyl-branched short-chain fatty acid.[1][2] Also known by its synonym, Pyroterebic acid, this compound serves as a valuable intermediate in chemical synthesis and finds applications in the cosmetics and fragrance industry.[3]

Core Molecular and Physical Properties

This compound is a colorless liquid at room temperature.[3] Its core identity is defined by its chemical structure and fundamental properties, which dictate its reactivity, solubility, and interaction with other molecules. The CAS number for this compound is 504-85-8.[1][3][4]

Chemical Structure:

Caption: Workflow for Boiling Point Determination.

B. Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group, which is crucial for understanding its behavior in different pH environments, a key factor in drug development and formulation.

Protocol: Potentiometric Titration

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup : Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments. The base neutralizes the carboxylic acid.

-

Data Collection : Record the pH of the solution after each addition of the titrant.

-

Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, providing a direct measure of the dissociation constant.

Caption: Workflow for pKa Determination via Titration.

Synthesis Pathway

Understanding the synthesis of this compound is vital for its production and for developing analogs. A common laboratory-scale synthesis involves a multi-step process. [3]

-

Grignard Reaction : The synthesis begins with the reaction of pentenal with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming the alcohol 4-methyl-3-pentenol after an acidic workup.

-

First Oxidation : The resulting secondary alcohol is then oxidized to the corresponding aldehyde, 4-methyl-3-pentenal, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Second Oxidation : Finally, the aldehyde is oxidized to the carboxylic acid, this compound, using a stronger oxidizing agent, often in the presence of an acid. [3]

Caption: General Synthesis Workflow for this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards : this compound is irritating to the skin and eyes. [3]Direct contact should be avoided.

-

Handling : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [3][5]Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn. [3][5][6]* Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [3][5][6]Recommended storage temperatures are often between 2-8°C. [3]

References

- 4-Methylpent-3-enoic acid. (2024). ChemBK. [Link]

- This compound 504-85-8 wiki. (n.d.). Molbase. [Link]

- This compound | C6H10O2. (n.d.). PubChem. [Link]

- This compound. (n.d.). Stenutz. [Link]

- 3-Pentenoic acid, 4-methyl-. (n.d.). NIST WebBook. [Link]

- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid (CAS 504-85-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-3-pentenoic acid (CAS 504-85-8), a valuable unsaturated carboxylic acid intermediate. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, reactivity, analysis, and potential applications, grounded in established chemical principles.

Introduction and Physicochemical Properties

This compound, also known as pyroterebic acid, is a methyl-branched, short-chain monounsaturated fatty acid.[1][2] Its structure, featuring both a carboxylic acid moiety and a trisubstituted alkene, makes it a versatile building block in organic synthesis.[3] It is a colorless to pale yellow liquid with a pungent odor, soluble in organic solvents like alcohols and ethers, and possesses moderate water solubility.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 504-85-8 | [6] |

| Molecular Formula | C₆H₁₀O₂ | [6] |

| Molecular Weight | 114.14 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 208 °C | [3] |

| Density | 0.987 g/cm³ | [3] |

| pKa | 4.60 (at 25 °C) | [7] |

| Flash Point | 105 °C | [8] |

| Refractive Index | 1.454 | [3] |

Synthesis of this compound

While several synthetic routes can be envisioned for this compound, a particularly effective and well-established method is the Reformatsky reaction, followed by dehydration. This approach offers a reliable pathway to the target molecule from readily available starting materials.

Recommended Synthetic Pathway: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[9][10] For the synthesis of this compound, the key steps involve the reaction of acetone with an α-bromoacetate ester to form a β-hydroxy ester, which is then dehydrated and saponified.

Caption: Synthetic workflow for this compound via the Reformatsky reaction.

Detailed Experimental Protocol (Adapted from a General Reformatsky Procedure)

The following protocol is an adapted, representative procedure for the synthesis of this compound, based on established methods for the Reformatsky reaction.[4][11]

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate

-

To a flask containing activated zinc dust (1.2 equivalents) in a suitable solvent such as anhydrous tetrahydrofuran (THF), add a small crystal of iodine to initiate the reaction.

-

A mixture of acetone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Dehydration to Ethyl 4-methyl-3-pentenoate

-

The crude ethyl 3-hydroxy-3-methylbutanoate is dissolved in a suitable solvent like toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude unsaturated ester can be purified by distillation.

Step 3: Saponification to this compound

-

The purified ethyl 4-methyl-3-pentenoate is dissolved in ethanol or a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated at reflux for 2-4 hours.

-

After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid or sulfuric acid.

-

The resulting this compound is extracted with diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, including esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol (4-methyl-3-penten-1-ol).

-

Carbon-Carbon Double Bond: The alkene moiety can participate in electrophilic addition reactions. Due to the presence of the electron-withdrawing carboxylic acid group, the double bond is somewhat deactivated towards electrophilic attack compared to an isolated alkene. However, under acidic conditions, protonation of the double bond can lead to the formation of a tertiary carbocation, which can then be trapped by a nucleophile.

A key aspect of the reactivity of α,β-unsaturated carbonyl compounds is their susceptibility to conjugate (or 1,4-) addition . While this compound is a γ,δ-unsaturated acid, isomerization to the α,β-unsaturated isomer, 4-methyl-2-pentenoic acid, can occur under certain conditions, opening up pathways for conjugate addition.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following are key analytical techniques and representative protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of this compound. Derivatization is often employed to improve the chromatographic properties of carboxylic acids.

Table 2: Representative GC-MS Protocol for Short-Chain Fatty Acid Analysis

| Parameter | Value/Condition |

| Derivatization Agent | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Isobutyl chloroformate/isobutanol[12][13] |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |

| Injection Mode | Split (e.g., 10:1) |

| Oven Program | Initial temp 60 °C (hold 1 min), ramp at 10 °C/min to 325 °C (hold 10 min)[12] |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 114, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~1.6-1.7 ppm: Two singlets, corresponding to the two methyl groups on the double bond.

-

~3.0 ppm: A doublet, corresponding to the methylene group adjacent to the double bond.

-

~5.2 ppm: A triplet of septets, corresponding to the vinylic proton.

-

~11-12 ppm: A broad singlet, corresponding to the carboxylic acid proton.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~179 ppm: Carboxylic acid carbonyl carbon.

-

~138 ppm: Quaternary carbon of the double bond.

-

~118 ppm: Vinylic CH carbon.

-

~35 ppm: Methylene carbon.

-

~25 ppm and ~17 ppm: The two methyl carbons.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used for purity assessment and quantification.

Caption: General workflow for the HPLC analysis of this compound.

Table 3: Representative HPLC Protocol

| Parameter | Value/Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25-30 °C |

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its utility in drug development stems from its ability to introduce a lipophilic, branched-chain moiety into a target molecule. While specific examples of its direct incorporation into marketed drugs are not widely documented, its structural motif is relevant in the synthesis of various biologically active compounds.

-

Intermediate for Complex Molecule Synthesis: Unsaturated carboxylic acids are common starting materials for the synthesis of natural products and their analogs.[14][15] The isoprene-like unit in this compound makes it a potential precursor for terpenoid and polyketide synthesis.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.

-

Precursor for Bioactive Esters and Amides: The carboxylic acid functionality allows for its conjugation to other molecules to modulate properties such as solubility, cell permeability, and metabolic stability.

A patent for a system for releasing edible materials lists the CAS number 504-85-8 among many other substances, suggesting its potential use as a flavoring agent.[16]

Safety, Handling, and Toxicology

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

Toxicology: While specific toxicological data for this compound is limited, unsaturated carboxylic acids as a class can be irritating to the skin, eyes, and respiratory tract.[9] The general toxicity of α,β-unsaturated carbonyl compounds is often associated with their ability to act as Michael acceptors, leading to covalent modification of biological macromolecules.[17] Although this compound is not an α,β-unsaturated acid, care should be taken to avoid exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in various areas of organic synthesis. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective use in research and development. While detailed protocols for this specific molecule are not always readily available in the literature, established methods for similar compounds provide a solid foundation for its preparation and analysis. Its potential as a building block in the synthesis of complex and biologically active molecules warrants further exploration.

References

- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC - PubMed Central.

- 4-methylpent-3-enoic acid - ChEBI.

- This compound | C6H10O2 | CID 68158 - PubChem.

- Pyroterebic acid - ChemBK.

- This compound, 504-85-8 - The Good Scents Company.

- (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure.

- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent.

- M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS - SHIMADZU CORPORATION.

- This compound 504-85-8 wiki.

- ethyl bromoacetate - Organic Syntheses Procedure.

- Aliphatic Carboxylic Acids, Unsaturated - ResearchGate.

- Reformatsky Reaction - Organic Chemistry Portal.

- 4-Methylpent-3-enoic acid - ChemBK.

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed.

- Reformatsky Reaction | NROChemistry.

- Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester - ResearchGate.

- 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem.

- US7638536B2 - 2-Acylaminothiazole derivative or salt thereof - Google Patents.

- Organic Chemistry Journals.

- 3-methylpentanoic acid - Organic Syntheses Procedure.

- WO2016098115A1 - System and method for releasing edible material - Google Patents.

- CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents.

- EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid - Google Patents.

- American Journal of Organic Chemistry - Scientific & Academic Publishing.

- Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - NIH.

- Biomimetic synthesis of natural products: Progress, challenges and prospects - EurekAlert!.

- Biomimetic Synthesis of Natural Products: A Journey To Learn, To Mimic, and To Be Better - PubMed.

- A Concise Synthesis of Berkelic Acid Inspired by Combining the Natural Products Spicifernin and Pulvilloric Acid - PMC - NIH.

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. 3-Pentenoic acid, 4-methyl-, ethyl ester | C8H14O2 | CID 3014523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound, 504-85-8 [thegoodscentscompany.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biomimetic Synthesis of Natural Products: A Journey To Learn, To Mimic, and To Be Better - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2016098115A1 - System and method for releasing edible material - Google Patents [patents.google.com]

- 17. 4-METHYL-3-PENTEN-1-OL(763-89-3) 1H NMR spectrum [chemicalbook.com]

The Enigmatic Presence of 4-Methyl-3-pentenoic Acid in the Plant Kingdom: A Technical Guide for Researchers

Preamble: Unveiling a Volatile Enigma

Within the vast and intricate chemical lexicon of the plant kingdom, volatile organic compounds (VOCs) serve as a primary language, mediating interactions with the surrounding environment. Among these, the methyl-branched short-chain fatty acid, 4-Methyl-3-pentenoic acid, presents a compelling case study. Though its presence has been confirmed in select species, the full scope of its natural occurrence, biosynthesis, and physiological significance remains an area of active scientific inquiry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge surrounding this compound in plants, detailing its known distribution, plausible biosynthetic origins, analytical methodologies for its detection, and its potential biological activities of interest for pharmaceutical research.

Section 1: Natural Occurrence – A Tale of Two Species (and Beyond?)

To date, the documented natural occurrence of this compound in the plant kingdom is primarily associated with two species:

-

Nicotiana tabacum (Cultivated Tobacco): This compound has been identified as a constituent of tobacco leaf and is also found in tobacco smoke.[1][2] Its presence in the leaf suggests a biological origin within the plant, rather than being solely a product of pyrolysis.

-

Calotropis procera (Apple of Sodom): This hardy, latex-producing plant, known for its diverse traditional medicinal uses, has also been reported to contain this compound.[3][4]

While the confirmed list of plant sources is currently limited, the classification of this compound as a volatile organic compound suggests its potential for a broader, yet undiscovered, distribution across various plant families. Its role as a flavoring agent further hints at its presence in other aromatic plant species.[1][3]

| Compound | Confirmed Plant Species | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Nicotiana tabacum, Calotropis procera | 504-85-8 | C6H10O2 | 114.14 g/mol |

Section 2: The Biosynthetic Puzzle – A Hypothesis Rooted in Amino Acid Metabolism

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the general principles of branched-chain fatty acid biosynthesis, a plausible pathway can be hypothesized, likely originating from the catabolism of the branched-chain amino acid, leucine.

This proposed pathway involves a series of enzymatic reactions that convert leucine into a precursor that can enter the fatty acid synthesis machinery.

Figure 1: Proposed biosynthetic pathway of this compound from leucine.

Further research, including isotopic labeling studies and the identification of specific enzymes in Nicotiana tabacum and Calotropis procera, is required to validate this hypothetical pathway.

Section 3: Physiological Roles in Plants – A Scent of Defense and Communication?

As a volatile organic compound, this compound likely plays a role in mediating the plant's interactions with its environment. The functions of plant VOCs are diverse and can include:

-

Herbivore Defense: Many VOCs are released upon herbivore attack and can act as direct deterrents or toxins to the feeding insect. They can also function as indirect defense signals, attracting predators and parasitoids of the herbivores.[3][5] The role of volatile fatty acids in plant-insect interactions is an active area of research.[3][6]

-

Pollinator Attraction: The unique scent profiles of flowers, composed of a complex blend of VOCs, are crucial for attracting pollinators.

-

Plant-Plant Communication: VOCs released by a damaged plant can be perceived by neighboring plants, priming their defense responses in anticipation of a potential threat.

While the specific role of this compound in these processes has not been definitively established, its volatile nature and presence in plants known for their chemical defenses suggest a likely involvement in plant defense and signaling. Its identification as an insect attractant in some contexts further underscores its potential role in plant-insect communication.[7]

Section 4: Analytical Methodologies – A Guide to Extraction and Detection

The accurate identification and quantification of this compound in plant matrices require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.

Extraction of this compound from Plant Tissues

The choice of extraction method depends on the nature of the plant material and the research question.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

This method is ideal for analyzing the volatile profile of a plant with minimal sample preparation.

-

Sample Preparation: Enclose a known weight of fresh plant material (e.g., leaves, flowers) in a sealed headspace vial.

-

Incubation: Gently heat the vial to a specific temperature (e.g., 40-60 °C) for a defined period to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber with an appropriate coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set time to adsorb the volatile compounds.

-

Desorption and Analysis: Transfer the SPME fiber to the heated injection port of a GC-MS for thermal desorption and subsequent analysis.

Protocol 2: Solvent Extraction for Total Fatty Acid Profiling

This method is suitable for a comprehensive analysis of all fatty acids, including those that are less volatile or present as esters.

-

Homogenization: Homogenize a known weight of fresh or freeze-dried plant tissue in a suitable solvent system, such as a chloroform:methanol mixture (2:1, v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation. The lipids, including fatty acids, will partition into the lower chloroform phase.

-

Saponification and Methylation: Evaporate the chloroform and saponify the lipid extract with methanolic potassium hydroxide. Subsequently, methylate the free fatty acids using a reagent such as boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.

-

Analysis: Analyze the hexane extract by GC-MS.

GC-MS Analysis

-

Column: A polar capillary column (e.g., with a polyethylene glycol stationary phase) is typically used for the separation of FAMEs and other polar volatile compounds.

-

Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as the NIST Mass Spectral Library. Quantification is typically performed using an internal standard.

Figure 2: General analytical workflow for the detection of this compound.

Section 5: Biological Activities and Potential for Drug Development

While direct studies on the pharmacological properties of this compound are limited, the broader class of short-chain fatty acids and structurally similar compounds exhibit a range of biological activities that are of interest to drug development professionals.

-

Antimicrobial Activity: Short-chain fatty acids are known to possess antimicrobial properties. The antifungal potential of extracts from Calotropis procera, which contains this compound, has been reported, although the specific contribution of this compound to the overall activity is yet to be determined.

-

Anti-inflammatory Effects: A study on 4-phenyl-3-butenoic acid, a structural analogue, demonstrated its ability to inhibit carrageenan-induced edema in rats, suggesting a potential anti-inflammatory mechanism.[8] Given the role of inflammation in a multitude of diseases, this warrants further investigation into the anti-inflammatory potential of this compound.

-

Cytotoxic Activity: The potential cytotoxic effects of this compound against various cell lines could be an area of interest for oncology research.

The exploration of these potential activities could pave the way for the development of new therapeutic agents derived from this naturally occurring plant metabolite.

Section 6: Future Directions and Concluding Remarks

The study of this compound in plants is a field ripe for further exploration. Key areas for future research include:

-

Broadening the Scope of Occurrence: Comprehensive screening of a wider range of plant species, particularly those known for their aromatic properties or traditional medicinal uses, is needed to map the distribution of this compound.

-

Elucidating the Biosynthetic Pathway: The use of modern molecular biology techniques, such as gene silencing and enzyme characterization in Nicotiana tabacum and Calotropis procera, will be crucial in definitively identifying the biosynthetic pathway.

-

Defining Physiological Roles: In-depth ecological studies are required to understand the specific roles of this compound in plant defense, pollination, and communication.

-

Investigating Pharmacological Potential: A systematic evaluation of the antimicrobial, anti-inflammatory, and other biological activities of purified this compound is essential to assess its potential for drug development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Jasmonic Acid Signaling Pathway in Plants. (2019). International Journal of Molecular Sciences.

- The role of volatiles in plant communication. (2018). Plant, Cell & Environment.

- Plant-Insect Interactions: The Role of Chemical Communication. (n.d.). Pennsylvania State University - NIFA Reporting Portal.

- The Good Scents Company. (n.d.). This compound.

- Wikiwand. (n.d.). List of additives in cigarettes.

- ChemBK. (2024). 4-Methylpent-3-enoic acid.

- This compound 504-85-8 wiki. (n.d.). LookChem.

- Taylor & Francis Online. (n.d.). Physiological function and ecological aspects of fatty acid-amino acid conjugates in insects.

- PubMed. (n.d.). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino).

- MDPI. (2023). A Comprehensive Study on the Acidic Compounds in Gas and Particle Phases of Mainstream Cigarette Smoke.

- MDPI. (n.d.). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice.

- Quit Clinics. (n.d.). How Many Chemicals Are There in Cigarette Tobacco.

- PubMed Central. (n.d.). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues.

- Google Patents. (n.d.). US4959209A - Use of N,N-diethyl-m-toluamide and/or the ethyl ester of 2-methyl-3-pentenoic acid as insect attractants.

- ResearchGate. (2025). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid.

Sources

- 1. This compound, 504-85-8 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4959209A - Use of N,N-diethyl-m-toluamide and/or the ethyl ester of 2-methyl-3-pentenoic acid as insect attractants - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Biosynthesis pathway of 4-Methyl-3-pentenoic acid in microorganisms

An In-Depth Technical Guide to the Biosynthesis of 4-Methyl-3-pentenoic Acid in Microorganisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain unsaturated carboxylic acid with potential applications in the pharmaceutical and chemical industries. While its presence has been noted in some natural sources, its microbial biosynthetic pathway is not well-elucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound in microorganisms, drawing parallels with established metabolic routes. It is designed to serve as a foundational resource for researchers aiming to discover, characterize, and engineer this novel pathway for biotechnological applications. The guide details the hypothetical enzymatic steps, proposes candidate enzymes, and provides in-depth experimental protocols for pathway validation, including gene identification, enzyme characterization, and metabolite analysis.

Introduction: The Significance of this compound

This compound, also known as pyroterebic acid, is a C6 branched-chain fatty acid.[1][2] Its structure, featuring a terminal isopropylidene group, suggests a biosynthetic origin related to isoprenoids, a large and diverse class of natural products.[3][4] While the specific biological roles of this compound are not extensively studied, related branched-chain fatty acids are known to be involved in various cellular processes and can serve as precursors for valuable biofuels and specialty chemicals.[5][6] The elucidation of its biosynthetic pathway in microorganisms could unlock the potential for its sustainable production through metabolic engineering.[7]

This guide will explore a hypothetical biosynthetic pathway for this compound, grounded in established biochemical principles. We will delve into the likely metabolic precursors, the key enzymatic transformations, and the experimental strategies required to validate this proposed route.

A Putative Biosynthetic Pathway: Connecting Isoprenoid Metabolism to Fatty Acid Synthesis

The structural hallmark of this compound is its isoprene-like carbon skeleton. This strongly suggests that its biosynthesis initiates from the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8][9] Microorganisms synthesize IPP and DMAPP through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes, archaea, and some Gram-positive bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is prevalent in most bacteria and plant plastids.[3][4][8]

We propose a three-stage biosynthetic pathway for this compound:

-

Stage 1: Synthesis of the C5 Precursor. Production of DMAPP via the MVA or MEP pathway.

-

Stage 2: Carbon Chain Elongation. A one-carbon elongation of a DMAPP-derived intermediate.

-

Stage 3: Final Functional Group Modification. Oxidation of the elongated intermediate to the corresponding carboxylic acid.

Below is a visual representation of this proposed pathway.

Figure 1: Proposed biosynthetic pathway for this compound.

Stage 1: The Isoprenoid Foundation

The biosynthesis commences with the formation of DMAPP. Depending on the microorganism, this will proceed via one of two pathways:

| Pathway | Key Precursors | Key Enzymes | Typical Organisms |

| Mevalonate (MVA) Pathway | Acetyl-CoA | HMG-CoA synthase, HMG-CoA reductase | Eukaryotes, Archaea, some Gram-positive bacteria |

| MEP Pathway | Pyruvate, Glyceraldehyde-3-phosphate | DXS, DXR | Most bacteria, plant plastids |

Stage 2: The Hypothetical Elongation Step

This is the core of the proposed pathway and requires experimental validation. We hypothesize a mechanism analogous to polyketide or fatty acid synthesis, where a C5 starter unit is elongated. A plausible route involves the conversion of DMAPP to a more reactive intermediate, such as a prenyl halide, which can then undergo a condensation reaction with a C1 or C2 donor.

A candidate C2 donor is malonyl-CoA, a common building block in fatty acid and polyketide synthesis. The condensation of a DMAPP-derived intermediate with malonyl-CoA would yield a C6 backbone.

Stage 3: Formation of the Carboxylic Acid

The final step is the conversion of the elongated C6 intermediate into this compound. If the intermediate is an acyl-CoA thioester, a thioesterase could hydrolyze the thioester bond to release the free fatty acid. Alternatively, an oxidation cascade of a terminal methyl group could lead to the carboxylate.

Experimental Validation: A Step-by-Step Guide

This section provides a detailed framework for the experimental validation of the proposed biosynthetic pathway.

Identification of Candidate Genes

The first step is to identify the genes encoding the hypothetical enzymes. This can be achieved through a combination of bioinformatics and transcriptomics.

Protocol 1: Bioinformatic Gene Mining

-

Hypothesize Enzyme Classes: Based on the proposed reactions (e.g., prenyltransferase, halogenase, condensing enzyme, thioesterase), identify the corresponding enzyme commission (EC) numbers.

-

Database Searching: Use protein BLAST (Basic Local Alignment Search Tool) to search protein databases (e.g., NCBI, UniProt) with known enzyme sequences from related pathways.

-

Genome Mining: In a microorganism of interest (e.g., one known to produce related compounds), search its genome for homologous genes.

-

Genomic Context Analysis: Analyze the genomic neighborhood of the candidate genes. Genes involved in the same pathway are often clustered together in bacterial genomes (operons).

Protocol 2: Transcriptomic Analysis

-

Culturing Conditions: Grow the microorganism under conditions where the production of this compound is expected.

-

RNA Sequencing: Extract total RNA and perform RNA-sequencing (RNA-Seq) to identify genes that are upregulated under the production conditions.

-

Differential Expression Analysis: Compare the transcriptomes of producing and non-producing cultures to identify differentially expressed genes.

-

Candidate Gene Selection: Prioritize candidate genes that fall into the hypothesized enzyme classes and are significantly upregulated.

Enzyme Characterization

Once candidate genes are identified, the next step is to express the corresponding proteins and characterize their enzymatic activity.

Protocol 3: Heterologous Expression and Purification

-

Gene Cloning: Clone the candidate genes into an appropriate expression vector (e.g., pET series for E. coli).

-

Protein Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Verification: Verify the purity of the protein using SDS-PAGE.

Protocol 4: In Vitro Enzyme Assays

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate(s) (e.g., DMAPP, malonyl-CoA), and necessary cofactors (e.g., Mg²⁺, ATP).

-

Incubation: Incubate the reaction at an optimal temperature and for a specific duration.

-

Product Detection: Analyze the reaction mixture for the presence of the expected product using analytical techniques such as HPLC, GC-MS, or LC-MS.[10]

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ, kcat) of the enzyme by varying the substrate concentration.

Figure 2: Experimental workflow for the validation of the proposed pathway.

In Vivo Pathway Reconstruction

The final step is to reconstruct the entire pathway in a heterologous host to confirm the in vivo production of this compound.

Protocol 5: Heterologous Pathway Expression

-

Pathway Assembly: Assemble the identified genes into a single expression plasmid or integrate them into the host chromosome.

-

Host Strain Engineering: Use a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) that has been engineered for high precursor supply.[6][11]

-

Fermentation: Cultivate the engineered strain in a suitable fermentation medium.

-

Product Quantification: Extract and quantify the production of this compound from the culture broth using GC-MS or LC-MS.

Metabolic Engineering Strategies for Enhanced Production

Once the biosynthetic pathway is validated, metabolic engineering strategies can be employed to improve the titer, yield, and productivity of this compound.

-

Increasing Precursor Supply: Overexpress key enzymes in the upstream MVA or MEP pathway to increase the intracellular pool of IPP and DMAPP.

-

Enhancing Pathway Flux: Overexpress the newly identified genes for the this compound pathway. Codon optimization of these genes for the expression host can also improve protein translation.

-

Eliminating Competing Pathways: Knock out genes that divert precursors to competing metabolic pathways.

-

Optimizing Fermentation Conditions: Optimize fermentation parameters such as temperature, pH, aeration, and nutrient feed to maximize production.

| Engineering Strategy | Target | Expected Outcome |

| Precursor Enhancement | MVA or MEP pathway genes | Increased IPP and DMAPP availability |

| Pathway Overexpression | Biosynthetic genes for this compound | Increased flux towards the final product |

| Deletion of Competitors | Genes for competing pathways | Redirection of carbon flux |

| Fermentation Optimization | Culture conditions | Improved cell growth and productivity |

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms represents an exciting and underexplored area of research. This guide has outlined a plausible biosynthetic pathway originating from isoprenoid precursors and has provided a detailed experimental roadmap for its validation. The successful elucidation and engineering of this pathway will not only contribute to our fundamental understanding of microbial metabolism but also pave the way for the sustainable production of this and other valuable branched-chain fatty acids. The methodologies described herein are broadly applicable to the discovery and characterization of other novel biosynthetic pathways, empowering researchers to unlock the vast chemical diversity of the microbial world.

References

- Eisenreich, W., Bacher, A., Arigoni, D., & Rohdich, F. (2004). Biosynthesis of isoprenoids via the non-mevalonate pathway. Cellular and Molecular Life Sciences CMLS, 61(12), 1401-1426.

- Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae and higher plants.

- Kirby, J., & Keasling, J. D. (2009). Biosynthesis of plant isoprenoids: perspectives for microbial engineering. Annual review of plant biology, 60, 335-355.

- Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177.

- Hunter, W. N. (2007). The non-mevalonate pathway of isoprenoid precursor biosynthesis. Journal of Biological Chemistry, 282(30), 21573-21577.

- PubChem. (n.d.). This compound.

- ChemBK. (n.d.). 4-Methylpent-3-enoic acid.

- NIST. (n.d.). 3-Pentenoic acid, 4-methyl-.

- Keasling, J. D. (2010). Manufacturing molecules through metabolic engineering. Science, 330(6009), 1355-1358.

- Yan, Q., & Pfleger, B. F. (2020). Biosynthesis of medium-chain fatty acids and their derivatives. Current opinion in biotechnology, 65, 12-19.

- Lennen, R. M., & Pfleger, B. F. (2013). Microbial production of fatty acids and their derivatives. Current opinion in biotechnology, 24(6), 1044-1053.

- Peralta-Yahya, P. P., Zhang, F., del Cardayre, S. B., & Keasling, J. D. (2012). Microbial engineering for the production of advanced biofuels.

Sources

- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. 3-Pentenoic acid, 4-methyl- | SIELC Technologies [sielc.com]

- 11. Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Bioactivity of 4-Methyl-3-pentenoic Acid: A Technical Guide for Researchers

Abstract

4-Methyl-3-pentenoic acid, a methyl-branched monounsaturated short-chain fatty acid, represents a molecule of burgeoning interest at the intersection of microbiology, plant biochemistry, and human health. Also known by its trivial name, Pyroterebic acid, this compound has been identified as a bacterial metabolite and a constituent of certain plant species.[1] Despite its known presence in biological systems, a comprehensive understanding of its specific biological activities and mechanisms of action remains largely uncharted territory. This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the current knowledge surrounding this compound. By contextualizing its properties within the broader families of branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs), this document will extrapolate potential biological roles and lay a foundational framework for future in-depth investigation. We will explore its chemical identity, delve into potential, yet unconfirmed, biological activities, propose detailed experimental protocols for its study, and outline promising avenues for future research.

Introduction: The Scientific Landscape of this compound

This compound (C6H10O2, CAS 504-85-8) is a volatile organic compound characterized by a six-carbon chain with a methyl branch at the fourth position and a double bond between the third and fourth carbons.[1] Its discovery as a bacterial metabolite suggests a potential role in microbial signaling or competition. Furthermore, its identification in plants like Nicotiana tabacum and Calotropis procera points towards its involvement in plant physiology or defense mechanisms.[1]

While direct evidence of its bioactivity is sparse, its structural classification as a branched-chain fatty acid (BCFA) and a short-chain fatty acid (SCFA) provides a logical starting point for hypothesizing its physiological functions. BCFAs are increasingly recognized for their diverse biological roles, including anti-inflammatory, metabolic, and anti-cancer effects.[2][3][4] Similarly, SCFAs are well-established mediators of gut health, immune regulation, and metabolic homeostasis.[5][6][7][8] This guide will, therefore, navigate the knowns and unknowns, offering a scientifically grounded yet forward-looking perspective on the potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [9] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 504-85-8 | [9] |

| Appearance | Colorless liquid | |

| Synonyms | Pyroterebic acid, 4-methylpent-3-enoic acid | [1] |

Postulated Biological Activities and Underlying Mechanisms

Based on the activities of related fatty acid families, we can postulate several potential biological roles for this compound. It is crucial to emphasize that these are hypotheses requiring rigorous experimental validation.

Anti-inflammatory Properties

Branched-chain fatty acids have demonstrated potent anti-inflammatory activities.[4][10] The proposed mechanism often involves the modulation of key inflammatory signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB).

Caption: A proposed workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability: Seed cells in a 96-well plate and treat with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours. Assess cell viability using the MTT assay to determine non-toxic working concentrations.

-

LPS Stimulation: Pre-treat macrophages with non-toxic concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide production using the Griess reagent.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and phosphorylated NF-κB.

Protocol 2: Evaluation of Antimicrobial Activity

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method according to CLSI guidelines. Briefly, prepare serial dilutions of the compound in a 96-well plate containing bacterial suspensions in appropriate broth.

-

Determination of MIC: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Future Directions and Unanswered Questions

The field of branched-chain fatty acid research is ripe with opportunities. For this compound, several key questions remain:

-

What are the specific molecular targets of this compound in mammalian cells?

-

Does it act as a ligand for specific receptors, such as G-protein coupled receptors (GPCRs)?

-

What is its role in the gut microbiome, and how does it influence host-microbe interactions?

-

Can it be developed as a therapeutic agent for inflammatory or metabolic diseases?

-

What are its biosynthetic and metabolic pathways in different organisms?

Future research should focus on employing advanced techniques such as transcriptomics, proteomics, and metabolomics to gain a systems-level understanding of the cellular effects of this compound. Furthermore, in vivo studies using animal models of disease are essential to validate its therapeutic potential.

Conclusion

This compound stands as a molecule with intriguing, yet largely unexplored, biological potential. Its structural similarity to bioactive fatty acids suggests a promising area of investigation for researchers in both academia and industry. This technical guide provides a foundational framework to stimulate and guide future research efforts aimed at unraveling the biological activities of this enigmatic compound. The proposed experimental workflows and a focus on mechanistic studies will be instrumental in translating the preliminary understanding of this compound into tangible applications in medicine and biotechnology.

References

- Cellular and physiological effects of short-chain f

- Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. OUCI. [Link]

- Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed. [Link]

- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived F

- Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review.

- Effect of Short-Chain Fatty Acids and Polyunsaturated Fatty Acids on Metabolites in H460 Lung Cancer Cells. PMC. [Link]

- 4-Methyl-3-formyl-pentanoic acid esters.

- Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the....

- The effects of short-chain fatty acids on the cardiovascular system. Amsterdam UMC. [Link]

- Health Benefits and Side Effects of Short-Chain F

- This compound. PubChem. [Link]

- How Short-Chain Fatty Acids Affect Health and Weight. Healthline. [Link]

- Alkyl-4-methyl-3-formyl pentenoates, their preparation, their use in the....

- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. [Link]

- Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. PubMed. [Link]

- The effects of 4-pentenoic and pentanoic acid on the hypoxic rat

- A systematic study of the pyrotechnic effect of metal organic frameworks. ChemComm. [Link]

- 4-pentenoic acid effects on respiration and metabolism of brown f

- Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. PubMed. [Link]

- A Novel Environment‐Friendly Stearic Acid and Dry Heat Treatment Modified Starch Binder for Pyrotechnic for Fire Extinguishment Applications.

- Detection and formation scenario of citric acid, pyruvic acid, and other possible metabolism precursors in carbonaceous meteorites.

- Experimental Evaluation of Authigenic Acid Suitable for Acidification of Deep Oil and Gas Reservoirs at High Temper

- Methods for Detecting Picric Acid—A Review of Recent Progress. MDPI. [Link]

Sources

- 1. This compound | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 4. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular and physiological effects of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

4-Methyl-3-pentenoic Acid: A Volatile Mediator in the Complex Language of Microbes

An In-depth Technical Guide for Researchers

Abstract

Microbial communication, a cornerstone of microbial ecology, governs behaviors from virulence to biofilm formation. While well-characterized quorum sensing (QS) systems based on molecules like acyl-homoserine lactones and autoinducing peptides have been a primary focus, the role of less specific, often volatile, small molecules is an emerging frontier. This guide delves into 4-Methyl-3-pentenoic acid, a methyl-branched short-chain fatty acid identified as a bacterial metabolite.[1][2] We synthesize the current understanding of its chemical properties, explore its demonstrated effects on microbial communities, and provide a technical framework for investigating its potential as a modulator of microbial communication. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel avenues in antimicrobial strategies and microbial ecology.

The Expanding Lexicon of Microbial Communication

Bacteria communicate and coordinate group behaviors through a process known as quorum sensing (QS).[3] This cell-to-cell signaling relies on the production, release, and detection of small signal molecules called autoinducers. When the population density reaches a threshold, the accumulated autoinducer concentration triggers changes in gene expression across the community.[4] This coordinated response allows bacteria to function as multicellular entities, regulating processes such as virulence factor secretion, biofilm formation, and antibiotic resistance.[3][4]

The most extensively studied QS systems include:

-

Acyl-Homoserine Lactone (AHL) Systems: Prevalent in Gram-negative bacteria, such as Pseudomonas aeruginosa, AHLs are key regulators of virulence and biofilm maturation.[5]

-

Autoinducing Peptide (AIP) Systems: Utilized by Gram-positive bacteria, including Staphylococcus aureus, these systems employ small, modified peptides to control pathogenicity via the accessory gene regulator (agr) system.[6][7]

Beyond these canonical systems, a vast vocabulary of other chemical cues mediates microbial interactions. Volatile organic compounds (VOCs) and short-chain fatty acids (SCFAs) can act as signals or weapons in the microbial world, influencing the behavior and growth of neighboring organisms.[1][8] this compound, a bacterial metabolite, belongs to this class of molecules, suggesting a potential role in this broader, more complex web of microbial communication.[2]

Profile of a Potential Signaling Molecule: this compound

This compound, also known as pyroterebic acid, is a monounsaturated, methyl-branched fatty acid.[1][2] Its chemical properties are foundational to understanding its potential biological activity, including its volatility and ability to traverse cell membranes.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][9][10][11] |

| Molecular Weight | 114.14 g/mol | [1][11] |

| CAS Number | 504-85-8 | [9][11][12] |

| Appearance | Colorless Liquid | [9] |

| Boiling Point | ~208-225°C | [9] |

| Synonyms | Pyroterebic acid, 4-methylpent-3-enoic acid | [1][9][11][12] |

| Classification | Short-chain fatty acid, Volatile organic compound | [1][2] |

Its structure, featuring a carboxylic acid head and a short, branched hydrocarbon tail, gives it amphipathic properties. The double bond and methyl branch distinguish it from simple SCFAs, potentially conferring specificity in biological interactions.

Demonstrated Role in Modulating Microbial Ecosystems

Direct evidence for the bioactivity of this compound comes from studies on microbial ecosystems, such as agricultural silage. A study investigating nettle silage found that the addition of this compound significantly altered the microbial community and fermentation outcomes.[13][14]

Key Findings:

-

Inhibition of Spoilage Bacteria: The acid demonstrated an inhibitory effect against Clostridium species, which are often responsible for silage spoilage and the production of undesirable compounds like butyric acid.[13][14] This resulted in better preservation of crude protein.[13]

-

Modulation of Lactic Acid Bacteria (LAB): The treatment influenced the prevalence of different LAB. While some studies suggest certain fatty acids can inhibit beneficial LAB, in this context, it increased the relative abundance of Weissella, a heterofermentative LAB, after 30 days of ensiling.[13][14]

This evidence strongly suggests that this compound can function as a potent modulator of microbial populations. Its action appears to be one of targeted inhibition, a form of chemical interference or competition that is a critical aspect of microbial communication and ecology. The mechanism may involve impairing fatty acid synthesis and disrupting cell membrane integrity in susceptible bacteria.[13]

Technical Guide: Protocols for Interrogating Bioactivity

To systematically investigate the role of this compound in microbial communication, a multi-faceted approach is required. The following protocols provide a framework for moving from broad antimicrobial activity to specific anti-QS effects.

Experimental Workflow Overview

The logical flow of investigation begins with assessing general toxicity, then moves to specific signaling interference, and finally to effects on complex, group-level behaviors.

Caption: Workflow for investigating this compound bioactivity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism. This is crucial to separate direct antimicrobial (bacteriostatic/bactericidal) effects from specific signaling interference.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a 96-well microtiter plate with two-fold serial dilutions of the compound in appropriate liquid growth medium (e.g., Luria-Bertani for P. aeruginosa, Tryptic Soy Broth for S. aureus). Final concentrations should span a wide range (e.g., 1 mM down to 1 µM).

-